

Confirmed Context for Sophoranone MD Simulation

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Compound Focus: Sophoranone

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A 2024 study identified **dipiperitylmagnolol** and **sophoranone** as top docking hits against breast cancer protein targets (EGFR - PDB ID: 1XKK; Aromatase - PDB ID: 3S7S; PI3K Alpha - PDB ID: 7PG6) [1]. The researchers subsequently performed Molecular Dynamics (MD) simulations to evaluate the stability of these protein-ligand complexes.

The study confirms that the simulation was conducted but does not specify all technical parameters. The known details are [1]:

- **Software:** Desmond (Schrödinger Inc)
- **Simulation Length:** 100 ns
- **Analysis Metrics:** The conformational stability of the complexes was assessed by analyzing **Root Mean Square Deviation (RMSD)**, **Root Mean Square Fluctuation (RMSF)**, and protein-ligand contacts.

Proposed MD Simulation Protocol

Based on the confirmed software (Desmond) and common practices for similar studies of natural compounds [1] [2] [3], you can use the following protocol as a starting point for simulating **Sophoranone**. The table below outlines key parameters, with specific values from the **Sophoranone** study indicated where known.

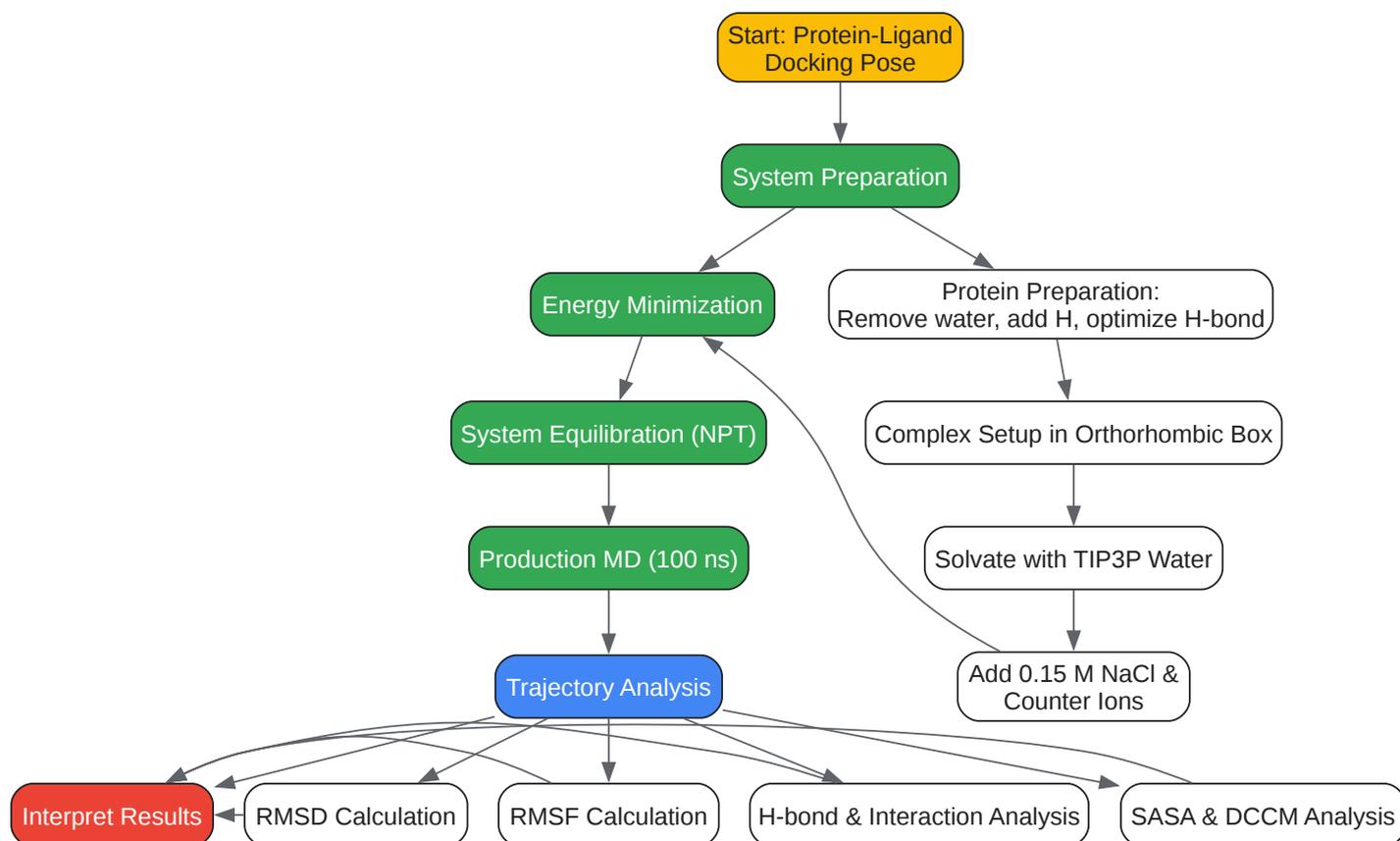
Table 1: Proposed MD Simulation Parameters for Sophoranone Complexes

Parameter Category	Specific Setting	Application Note & Rationale
Software & Setup		
Software Suite	Desmond (Schrödinger) [1]	Industry-standard for high-throughput simulations.
Force Field	OPLS_2005 [1]	Optimized for proteins and organic molecules; compatible with Desmond.
System Builder	Desmond's "System Builder" tool [1]	Used for solvation and ionization.
Solvation & Ions		
Solvent Model	TIP3P [1]	Standard water model for biological systems.
Box Type / Shape	Orthorhombic [1]	Efficiently accommodates the solute with periodic boundary conditions.
Box Size	~10 Å buffer	Ensure a minimum distance of 10 Å between the solute and box edge.
Neutralization	Added counter ions (e.g., Na ⁺ /Cl ⁻) [1]	Neutralizes the system's net charge.
Salt Concentration	0.15 M NaCl [1]	Mimics physiological ionic strength.
Simulation Control		
Ensemble	NPT [1]	Constant Number of particles, Pressure, and Temperature.
Temperature	300 K [1]	Maintained at physiological temperature.
Temperature Coupling	Nose-Hoover Chain thermostat	Provides robust temperature control.
Pressure	1 atm [1]	Maintained at atmospheric pressure.

Parameter Category	Specific Setting	Application Note & Rationale
Pressure Coupling	Martyna-Tuckerman-Klein barostat [1]	Provides accurate pressure control for the OPLS force field.
Simulation Time	100 ns [1]	Allows observation of ligand binding stability and loop motions.
Energy & Trajectory Saving	100 ps / 100 ps	Intervals for saving simulation energy and trajectory frames.

Experimental Workflow and Analysis

The following diagram illustrates the complete workflow for this MD simulation study, from initial system preparation to final analysis, integrating the steps confirmed in the literature with standard practices.



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For the **trajectory analysis**, the study on **Sophoranone** specifically calculated the following metrics to assess the stability of the protein-ligand complex [1]:

- **RMSD (Root Mean Square Deviation):** To evaluate the overall structural stability and convergence of the protein backbone and the ligand.
- **RMSF (Root Mean Square Fluctuation):** To analyze local flexibility and residue-wise fluctuations, which can indicate regions affected by ligand binding.

- **Protein-Ligand Contacts:** To monitor specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between **Sophoranone** and key amino acid residues in the binding pocket over time.
- **DCCM (Dynamic Cross-Correlation Matrix) & PCC (Principal Component Correlation):** These more advanced analyses were used to understand correlated motions between different parts of the protein and to identify the major collective motions, respectively [1].

Key Considerations for Experimental Application

When applying this protocol, keep the following points in mind:

- **System Preparation is Critical:** The original study used the **Protein Preparation Wizard** in Maestro (Schrödinger) to pre-process the protein-ligand complexes before simulation [1]. This step, which includes optimizing H-bonds and assigning proper protonation states, is crucial for achieving physically meaningful results.
- **Ligand Parameterization:** The top docking hits, including **Sophoranone**, underwent **Density Functional Theory (DFT) analysis** [1]. This suggests that for accurate MD simulations, high-quality partial charges and force field parameters for **Sophoranone** are necessary, which can be derived from such quantum mechanical calculations.
- **Validation:** The stability of the simulation is judged by the convergence of the RMSD and the maintenance of key protein-ligand interactions throughout the trajectory [1] [2].

I hope this structured application note provides a solid foundation for your work on **Sophoranone**. For further validation of these parameters, consulting specialized literature on Desmond simulations or the Schrödinger documentation is highly recommended.

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